molecular formula C49H65N5O14 B12389902 TAMRA-PEG7-Maleimide

TAMRA-PEG7-Maleimide

Cat. No.: B12389902
M. Wt: 948.1 g/mol
InChI Key: FXYGHBCSNXXQCE-UHFFFAOYSA-N
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Description

TAMRA-PEG7-Maleimide is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) containing seven polyethylene glycol (PEG) units. It features a maleimide group that can react with thiol groups to form covalent bonds . This compound is widely used in scientific research for its ability to label and track biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

TAMRA-PEG7-Maleimide is synthesized by conjugating TAMRA with a PEG linker and a maleimide group. The maleimide group is introduced to react with thiol groups, forming a stable thioether bond . The synthesis involves the following steps:

    Activation of TAMRA: TAMRA is activated by reacting with a suitable activating agent.

    PEGylation: The activated TAMRA is then conjugated with a PEG linker.

    Maleimide Introduction: Finally, the maleimide group is introduced to the PEGylated TAMRA.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

TAMRA-PEG7-Maleimide primarily undergoes substitution reactions, particularly with thiol groups. The maleimide group reacts with thiols to form stable thioether bonds .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with thiols is a thioether-linked conjugate .

Scientific Research Applications

TAMRA-PEG7-Maleimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TAMRA-PEG7-Maleimide involves the formation of covalent bonds with thiol groups. The maleimide group reacts with thiols to form a stable thioether bond, allowing the fluorescent dye to label and track biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its PEG linker, which enhances its solubility and reduces non-specific binding. This makes it particularly useful for applications requiring high specificity and minimal background signal .

Properties

Molecular Formula

C49H65N5O14

Molecular Weight

948.1 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C25H43N3O11.C24H22N2O3/c1-22(29)26-5-8-33-10-12-35-14-16-37-18-20-39-21-19-38-17-15-36-13-11-34-9-6-27-23(30)4-7-28-24(31)2-3-25(28)32;1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h2-3H,4-21H2,1H3,(H,26,29)(H,27,30);5-14H,1-4H3

InChI Key

FXYGHBCSNXXQCE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Origin of Product

United States

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